1-(2,3-Dihydro-1h-inden-4-yl)ethanone

Description

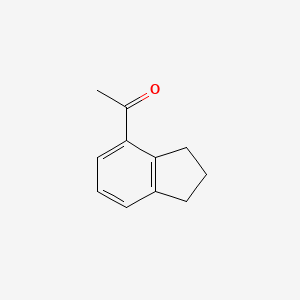

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHUGFGBPNVMQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545993 | |

| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38997-97-6 | |

| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Preparation of 1-(2,3-Dihydro-1H-inden-4-yl)ethanone

The construction of the this compound scaffold can be accomplished through several key synthetic strategies.

A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation, is a prominent method for the preparation of indanone systems. Intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acid chlorides is a common and effective strategy for the cyclization to form the five-membered ring of the indanone core. wikipedia.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA).

The general mechanism involves the in situ generation of an acylium ion from the 3-arylpropanoic acid derivative, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity and yield the cyclic ketone. The regioselectivity of this cyclization is directed by the position of the propanoic acid side chain on the aromatic ring. For the synthesis of this compound, a suitably substituted benzene (B151609) derivative would be required.

| Catalyst Type | Typical Reagents | Reaction Conditions | Key Features |

| Lewis Acid | AlCl₃, FeCl₃ | Anhydrous conditions, often in a non-polar solvent | High reactivity, can be sensitive to functional groups. |

| Protic Acid | Polyphosphoric Acid (PPA), H₂SO₄ | Elevated temperatures | Strong dehydrating agent, promotes cyclization. |

| Metal Triflates | Tb(OTf)₃ | High temperatures or microwave irradiation | Can offer "greener" reaction conditions and catalyst recyclability. wikipedia.org |

While less commonly documented for the specific synthesis of this compound, a plausible synthetic route could involve the reduction of a precursor molecule containing an additional reducible functional group. For instance, if a precursor such as 1-(1H-inden-4-yl)ethanone were available, selective hydrogenation of the double bond in the five-membered ring would yield the target compound. This selective reduction would require a catalyst that favors the hydrogenation of the olefin over the ketone, or conditions that allow for such differentiation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under controlled conditions can sometimes achieve this selectivity. beilstein-journals.org

Alternatively, a precursor containing an aldehyde or a different ketone functionality could theoretically be transformed into the target molecule through a series of reduction and/or oxidation steps, though such multi-step sequences are generally less efficient than direct cyclization methods.

Modern organic synthesis has seen the development of numerous specialized cyclization reactions that can be applied to the formation of indanone frameworks. These often involve transition-metal catalysis and can offer high levels of efficiency and selectivity. organic-chemistry.org

Examples of such advanced methodologies include:

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org

Rhodium-catalyzed tandem carborhodium/cyclization pathways. organic-chemistry.org

Nazarov cyclization , which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. wikipedia.org

These methods provide powerful alternatives to traditional Friedel-Crafts reactions, often proceeding under milder conditions and with greater functional group tolerance. The choice of a specific method would depend on the availability of starting materials and the desired substitution pattern on the indanone ring.

| Reaction Type | Catalyst/Reagent | Precursor Type | Key Transformation |

| Carbonylative Cyclization | Palladium Catalyst, CO | Unsaturated Aryl Halide | Formation of the cyclic ketone with incorporation of carbon monoxide. organic-chemistry.org |

| Tandem Cyclization | Rhodium Catalyst | Alkyne and Arylboronic Acid | A multi-step, one-pot reaction to build the indanone ring. organic-chemistry.org |

| Nazarov Cyclization | Lewis or Brønsted Acid | Divinyl Ketone | 4π-electrocyclization to form a cyclopentenone ring. wikipedia.org |

Functional Group Interconversions and Directed Reactivity

The ethanone (B97240) moiety of this compound is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The ketone functional group can be oxidized through several methods, with the Baeyer-Villiger oxidation being a notable example. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. mdpi.comorganic-chemistry.org In the case of this compound, the Baeyer-Villiger oxidation would be expected to yield 2,3-dihydro-1H-inden-4-yl acetate. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than methyl groups.

The carbonyl group of the ethanone moiety can be reduced through several distinct pathways, leading to a variety of products.

Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,3-dihydro-1H-inden-4-yl)ethanol. This is a common transformation achieved with a wide range of reducing agents, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts such as Raney nickel, platinum, or ruthenium can also be employed. researchgate.net

Complete Deoxygenation to an Alkane: The carbonyl group can be completely removed and replaced with a methylene (B1212753) group, converting the acetyl group to an ethyl group. This transformation yields 4-ethyl-2,3-dihydro-1H-indene. Two classical methods for this deoxygenation are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). organic-chemistry.orgthieme-connect.dersc.orgnih.gov The choice between these methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This reaction involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by in situ reduction. nih.govresearchgate.netnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the introduction of a nitrogen-containing functional group at the benzylic position.

| Transformation | Product Functional Group | Typical Reagents |

| Reduction to Alcohol | Secondary Alcohol | NaBH₄, LiAlH₄, Catalytic Hydrogenation |

| Clemmensen Reduction | Alkane | Zn(Hg), HCl |

| Wolff-Kishner Reduction | Alkane | H₂NNH₂, KOH |

| Reductive Amination | Amine | R₂NH, NaBH₃CN or NaBH(OAc)₃ |

Nucleophilic and Electrophilic Substitution Reactions

The chemical reactivity of this compound is largely dictated by the interplay between its aromatic ring and the acetyl group. These features allow it to participate in both nucleophilic and electrophilic substitution reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on an aromatic ring. byjus.com The reaction generally proceeds through a three-step mechanism: generation of the electrophile, formation of a carbocation intermediate (also known as an arenium ion or sigma complex), and removal of a proton to restore aromaticity. byjus.comdalalinstitute.com The substituents already present on the benzene ring influence the rate and regioselectivity of the reaction.

For this compound, the aromatic ring possesses two key substituents: the fused aliphatic ring (an alkyl group) and the acetyl group (-COCH₃).

The alkyl portion (the dihydroindene system) is an activating group and an ortho, para-director due to its electron-donating inductive effect.

The acetyl group is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance.

The directing effects of these two groups are opposing. The acetyl group at position 4 directs incoming electrophiles to position 6 (ortho to the alkyl group and meta to the acetyl group) and position 5 (meta to the acetyl group). The alkyl group directs to positions 5 and 7 (ortho and para, respectively). The outcome of a specific EAS reaction would depend on the reaction conditions and the nature of the electrophile, but substitution at position 5 is sterically and electronically favored. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comlibretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Potential Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(7-Nitro-2,3-dihydro-1H-inden-4-yl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(7-Bromo-2,3-dihydro-1H-inden-4-yl)ethanone |

Nucleophilic Substitution: Nucleophilic substitution involves an electron-rich nucleophile attacking an electron-deficient center (electrophile), replacing a leaving group. encyclopedia.pub In the context of this compound, nucleophilic attack can occur at the electrophilic carbonyl carbon of the acetyl group. While nucleophilic substitution directly on the aromatic ring is generally difficult, it can happen under specific conditions, often requiring a good leaving group (like a halogen) to be present on the ring. encyclopedia.pub Reactions at the carbonyl group, such as the formation of imines or hydrazones, are more typical examples of nucleophilic addition followed by elimination.

**2.3. Derivatization and Analog Synthesis from the Indanone Core

The indanone scaffold is a valuable starting point for the synthesis of more complex molecules and derivatives. nih.gov

Derivatization and Analog Synthesis from the Indanone Core

Synthesis of Substituted Indanyl Ethanone Derivatives

Substituted derivatives of this compound can be prepared through various synthetic routes. One straightforward method involves the electrophilic aromatic substitution reactions discussed previously to introduce functional groups onto the aromatic ring. organic-chemistry.org For instance, Friedel-Crafts acylation can introduce a second ketone functionality, which can then be further modified.

Another approach involves modifying the existing acetyl group. For example, α-halogenation of the ketone can occur in the presence of an acid or base catalyst, introducing a halogen atom on the carbon adjacent to the carbonyl group. This halogenated intermediate is then primed for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

A simple and efficient method has also been developed for synthesizing derivatives through the condensation of indanone acetic acid with various anilines to yield substituted indanone acetic acid derivatives. rjptonline.org While this starts from a related indanone derivative, it highlights the utility of the indanone core in building more complex amide structures. rjptonline.org

Table 2: Examples of Synthetic Derivatives

| Starting Material | Reagent(s) | Product Class |

|---|---|---|

| This compound | NBS, CCl₄ | α-Bromo ketone derivative |

| This compound | R-NH₂ | Imine derivative |

Condensation Reactions for Extended Conjugated Systems (e.g., Chalcones)

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important synthetic intermediates known for their biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic ketone and an aromatic aldehyde in the presence of a base (like NaOH or KOH) or acid catalyst. wpmucdn.comnih.gov

This compound can serve as the ketone component in this reaction. The base abstracts an α-hydrogen from the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com This reaction extends the conjugated π-system of the molecule. nih.gov The specific substituents on the aromatic aldehyde can be varied to produce a library of indanone-based chalcones. researchgate.netrsc.org

Table 3: Synthesis of Indanone-Based Chalcones via Claisen-Schmidt Condensation

| Ketone Component | Aldehyde Component | Catalyst | Chalcone (B49325) Product |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH/EtOH | (E)-1-(2,3-dihydro-1H-inden-4-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | NaOH/EtOH | (E)-1-(2,3-dihydro-1H-inden-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | NaOH/EtOH | (E)-1-(2,3-dihydro-1H-inden-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

Formation of Heterocyclic Rings Incorporating the Indane Scaffold

The α,β-unsaturated ketone functionality of the chalcones derived from this compound makes them excellent precursors for synthesizing various heterocyclic compounds. msu.edu The two electrophilic centers (the carbonyl carbon and the β-carbon) and the nucleophilic center (the α-carbon in the enolate form) allow for a variety of cyclization reactions with binucleophilic reagents.

For example, reacting an indanone-based chalcone with hydrazine hydrate (B1144303) can lead to the formation of pyrazoline rings. Similarly, condensation with benzene-1,2-diamine can yield quinoxaline (B1680401) derivatives after initial reaction and subsequent oxidation. researchgate.net These reactions demonstrate a powerful strategy for fusing heterocyclic rings onto the indane scaffold, creating complex polycyclic molecules.

Table 4: Heterocyclic Synthesis from Indanone-Based Chalcones

| Chalcone Precursor | Reagent | Resulting Heterocycle |

|---|---|---|

| (E)-1-(2,3-dihydro-1H-inden-4-yl)-3-phenylprop-2-en-1-one | Hydrazine Hydrate (N₂H₄·H₂O) | 2-(5-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2,3-dihydro-1H-indene |

| (E)-1-(2,3-dihydro-1H-inden-4-yl)-3-phenylprop-2-en-1-one | Thiourea | 4-(2,3-Dihydro-1H-inden-4-yl)-6-phenylpyrimidine-2-thiol |

Iii. Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. A full analysis, including ¹H NMR, ¹³C NMR, and 2D NMR experiments, would be essential for the complete assignment of all proton and carbon signals in the 1-(2,3-Dihydro-1H-inden-4-yl)ethanone molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydropyran ring, and the methyl protons of the acetyl group. The chemical shifts, integration values, and coupling patterns (multiplicity) would allow for the precise assignment of each proton. However, no published ¹H NMR data or detailed interpretation for this specific compound could be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information by identifying all unique carbon environments within the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons. This experimental data is currently unavailable in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in establishing connectivity within a molecule. A COSY spectrum would reveal proton-proton coupling networks, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. This level of detailed structural analysis is not possible without the raw spectral data, which remains unpublished for this compound.

Stereochemical Assignment via NMR Methods

For molecules with stereocenters, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the relative stereochemistry. As this compound is achiral, this specific analysis is not applicable.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-accuracy mass measurement of the molecular ion of this compound, which is essential for confirming its elemental formula (C₁₁H₁₂O). A search for this specific HRMS data did not yield any results, precluding the definitive confirmation of its molecular formula through this method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. Subsequently, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into a series of characteristic ions.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. For this compound (molar mass: 160.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 160. The fragmentation pattern would be dictated by the most stable carbocations that can be formed. Key expected fragmentation pathways include:

Loss of a methyl group (-CH₃): A prominent peak would be anticipated at m/z 145, corresponding to the loss of the methyl group from the acetyl moiety, forming a stable acylium ion. This is a very common fragmentation for methyl ketones.

Loss of the acetyl group (-COCH₃): Cleavage of the bond between the aromatic ring and the carbonyl group would result in a fragment at m/z 117, corresponding to the 2,3-dihydro-1H-indenyl cation.

Formation of the acetyl cation: A peak at m/z 43, corresponding to the [CH₃CO]⁺ cation, is also highly probable and characteristic of methyl ketones.

For comparative purposes, the mass spectrum of the related compound 1-Indanone (B140024) (C₉H₈O, molar mass: 132.16 g/mol ) shows a strong molecular ion peak at m/z 132. nist.gov Its primary fragmentation involves the loss of carbon monoxide (CO) to yield a fragment at m/z 104, which is characteristic of cyclic ketones. nist.gov While the fragmentation of this compound would differ due to the external acetyl group, the stability of the indan-derived fragments would still play a key role.

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

For compounds that may be less volatile or thermally sensitive, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool. scientistlive.comrsc.org This technique couples the separation power of HPLC with the precision of a high-resolution mass analyzer (such as Orbitrap or TOF). chemyx.com Unlike standard MS, HRMS can measure mass with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a compound's elemental formula. numberanalytics.com

For this compound, which has a molecular formula of C₁₁H₁₂O, the theoretical exact mass is 160.08882 Da. An LC-HRMS analysis would aim to detect an ion corresponding to this exact mass (e.g., [M+H]⁺ at 161.09663 Da). The high mass accuracy of the measurement would allow differentiation from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thus confirming the compound's chemical formula with high confidence. This technique is particularly valuable for confirming the identity of a synthesized compound or for identifying it in a complex matrix. numberanalytics.comnih.gov

Vibrational Spectroscopy for Functional Group and Structural Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a molecule, as each group absorbs infrared radiation or scatters light at a characteristic frequency.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It provides a detailed fingerprint of the functional groups within the molecule.

For this compound, the key characteristic absorption bands are predicted as follows:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1675-1690 cm⁻¹. This is characteristic of an aryl ketone, where conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. For comparison, the C=O stretch in acetophenone is observed around 1685 cm⁻¹. researchgate.net

Aromatic C-H Stretch: These absorptions typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹).

Aliphatic C-H Stretch: The methylene (B1212753) (-CH₂-) groups in the five-membered ring will exhibit symmetric and asymmetric stretching vibrations, expected to appear as medium-to-strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Bending: The "fingerprint region" (below 1600 cm⁻¹) will contain multiple bands corresponding to the in-plane bending of the C=C bonds of the aromatic ring, typically around 1600, 1580, and 1450 cm⁻¹.

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted benzene (B151609) ring, characteristic bands would be expected.

The FTIR spectrum of the related compound 1-Indanone shows a prominent C=O stretch at approximately 1713 cm⁻¹ and aromatic and aliphatic C-H stretches at 3031 and 2925 cm⁻¹, respectively. chegg.comnist.gov The higher frequency of the carbonyl stretch in 1-indanone is due to the C=O group being part of a five-membered ring, which introduces ring strain. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Comparative Data (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3020 | Medium-Weak | ~3031 (1-Indanone) chegg.com |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong | ~2925 (1-Indanone) chegg.com |

| C=O Stretch (Aryl Ketone) | 1690 - 1675 | Strong | ~1685 (Acetophenone) researchgate.net |

| Aromatic C=C Bending | 1600, 1580, 1450 | Medium-Variable | Present in indanones researchgate.net |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light (usually from a laser). wikipedia.org While FTIR measures absorption, Raman measures scattering, and the selection rules differ. Vibrations that cause a change in the polarizability of the molecule are Raman active, whereas vibrations that cause a change in the dipole moment are IR active.

For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the benzene ring are typically very strong in Raman spectra due to the significant change in polarizability. These would appear in the 1580-1610 cm⁻¹ region.

C-C Framework Vibrations: The skeletal vibrations of the indan (B1671822) structure would also be visible in the fingerprint region.

C=O Stretch: The carbonyl stretch is also Raman active, though often weaker than in the IR spectrum.

A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous media. It provides complementary information to FTIR, and together they offer a more complete picture of the molecule's vibrational modes. wikipedia.orgphysicsopenlab.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. Aromatic compounds and compounds with conjugated systems or non-bonding electrons (like ketones) exhibit characteristic absorptions.

In this compound, two main types of electronic transitions are expected:

π → π transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, usually below 280 nm. For the related 1-Indanone , a strong absorption maximum (λ_max) is observed around 245 nm. nist.gov

n → π transitions:* This is a lower-energy transition involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a weak absorption band (low ε) at a longer wavelength, typically in the 280-330 nm range. For 1-Indanone , this transition is observed as a shoulder around 290-300 nm. nist.gov

The exact position and intensity of these absorption bands are sensitive to the solvent and the substitution pattern on the aromatic ring. The acetyl group's position on the indan skeleton will influence the precise λ_max values for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. By diffracting a beam of X-rays off a single crystal of the substance, one can determine the exact spatial coordinates of every atom in the molecule. mdpi.com

An X-ray crystallographic analysis of this compound would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact puckering of the five-membered cyclopentane (B165970) ring and the orientation of the acetyl group relative to the aromatic ring.

Crystal Packing: Information on how the molecules are arranged in the unit cell, including any intermolecular interactions like hydrogen bonding or π-stacking.

While this technique provides unparalleled structural detail, it is contingent on the ability to grow a suitable, high-quality single crystal of the compound. Although the structures of many indanone derivatives have been confirmed by X-ray crystallography, specific crystallographic data for this compound is not currently available in public databases. researchgate.netrsc.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are fundamental in the analysis and purification of organic compounds. For a ketone such as this compound, both HPLC and UPLC would be suitable techniques to determine purity, identify impurities, and perform separation from reaction mixtures. The general principles of these techniques are well-established.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

A hypothetical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would typically be carried out using a UV detector, set to a wavelength where the aromatic ketone shows strong absorbance. However, without experimental data, specific parameters cannot be detailed.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column packing material. This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. The fundamental principles of separation are the same as in HPLC.

For this compound, a UPLC method would offer a more rapid and efficient analysis, which is particularly useful for high-throughput screening or when sample volume is limited. Similar to HPLC, a reversed-phase approach with a suitable organic/aqueous mobile phase and UV detection would be expected. The specific conditions would require experimental development and validation, and no such data is currently available in the public domain.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or an approximation of it, for a given molecular system. For 1-(2,3-Dihydro-1h-inden-4-yl)ethanone, these calculations can elucidate properties such as optimized geometry, vibrational frequencies, and electronic orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. researchgate.netnanobioletters.com This approach has proven to be a reliable and computationally efficient method for studying organic molecules. nrel.gov Applications of DFT for this compound would typically involve the calculation of its ground-state geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). nanobioletters.comresearchgate.net These calculations help in predicting the molecule's reactivity, stability, and the sites susceptible to electrophilic or nucleophilic attack. For instance, the MEP map would visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. nanobioletters.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A commonly employed combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). researchgate.netresearchgate.netplos.org

Hybrid Functionals (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals from DFT. science.gov This combination often provides a good balance between accuracy and computational cost for a wide range of chemical systems. researchgate.net

Basis Sets (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a split-valence triple-zeta basis set. The notation indicates that it uses three functions for valence electrons and one for core electrons. The ++ signifies the inclusion of diffuse functions on both hydrogen and heavy atoms, which are important for describing weakly bound electrons. The (d,p) indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron density and accurately representing chemical bonds. researchgate.netresearchgate.net

The selection of this functional and basis set allows for the reliable calculation of geometric parameters, vibrational frequencies, and electronic properties for molecules similar in structure to this compound. plos.org

While DFT is prevalent, other quantum mechanical methods can also be applied.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. science.gov While often more computationally demanding than DFT, they can provide benchmark results. For a molecule of this size, methods like MP2 with an appropriate basis set could be used to obtain highly accurate energy and geometry calculations. science.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for preliminary studies of very large molecules or for providing initial geometries for higher-level calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comchemistrysteps.com For this compound, this involves exploring the rotation around the single bond connecting the acetyl group to the indane ring. The five-membered ring of the indane moiety also possesses a degree of flexibility, adopting different puckered conformations (envelope or twist). nih.gov

Energy minimization is a computational process used to find the conformation with the lowest potential energy, which corresponds to the most stable structure. nanobioletters.com This is achieved by systematically adjusting the atomic coordinates to reduce the net forces on the atoms until a local or global energy minimum is reached. The resulting minimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Below is a hypothetical data table illustrating the results of an energy minimization calculation for two potential conformers related to the acetyl group orientation.

| Parameter | Conformer A (Planar) | Conformer B (Ortho-Twist) |

| Relative Energy (kcal/mol) | 0.00 | +2.5 |

| Dihedral Angle (C-C-C=O) | 180° | 90° |

| Key Bond Lengths (Å) | ||

| C=O | 1.21 | 1.21 |

| C(ring)-C(acetyl) | 1.50 | 1.50 |

Note: Data is illustrative and represents typical values for such a molecule.

Molecular Dynamics (MD) simulations provide a way to explore the full conformational space of a molecule by simulating the motion of its atoms over time. plos.org An MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements.

For this compound, an MD simulation would reveal the dynamic behavior of the molecule, including the flexibility of the dihydroindene ring and the rotational freedom of the acetyl group. By running the simulation at a specific temperature, one can observe how the molecule transitions between different low-energy conformations, providing a more complete picture of its structural dynamics than static energy minimization alone. plos.org The results can be analyzed to determine the probability of finding the molecule in a particular conformation and the energy barriers between different conformational states.

Electronic Structure Analysis

Analysis of the electronic structure reveals how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive. Without specific studies, the HOMO, LUMO, and energy gap values for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Represents areas of neutral potential.

An MEP analysis for this compound would likely show a negative potential (red) around the carbonyl oxygen atom, indicating a site for electrophilic interaction, while regions of positive potential (blue) might be located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. This analysis helps to understand hyperconjugation, charge transfer, and the nature of chemical bonds (e.g., hybridization). For this compound, NBO analysis could provide insights into the delocalization of electrons between the aromatic ring and the acetyl group, but specific stabilization energies and charge distributions are not available.

Reactivity and Stability Predictions

Based on the electronic properties derived from computational models, various descriptors can be calculated to predict the reactivity and stability of a molecule.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Local Reactivity Descriptors

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function, predict which specific atoms within the molecule are most likely to participate in a reaction. This analysis helps to pinpoint the exact sites for nucleophilic, electrophilic, or radical attack, offering a more refined prediction of reactivity than MEP analysis alone.

Without dedicated computational studies on this compound, the values for these global and local reactivity descriptors cannot be provided.

Kinetic Stability Assessments

The kinetic stability of a molecule refers to its resistance to chemical change or decomposition. While specific computational studies on the kinetic stability of this compound are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of related indanone and aromatic ketone structures.

Computational studies on indanone derivatives have often focused on their thermodynamic stability and reactivity in specific contexts, such as their binding affinity to biological targets. For instance, the thermodynamic stabilities of 1-indanone (B140024) and 2-indanone (B58226) have been investigated through calorimetric and computational studies, providing data on their enthalpies of formation. nih.govnih.gov These studies indicate the inherent energetic stability of the indanone core structure.

Further computational investigations, such as transition state theory calculations and molecular dynamics simulations, would be necessary to provide a quantitative assessment of the kinetic stability of this compound. These studies would help in identifying the lowest energy decomposition pathways and calculating the activation energies associated with them, thereby offering a more precise understanding of its persistence under various conditions.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the identification and characterization of chemical compounds. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Computational Infrared and Raman Spectra Prediction

The vibrational spectrum of this compound would be dominated by contributions from the acetyl group, the aromatic ring, and the dihydroindene aliphatic ring. DFT calculations, typically using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies.

The predicted IR and Raman spectra would exhibit characteristic peaks corresponding to specific vibrational modes. For instance, the C=O stretching frequency of the acetyl group is expected to be a strong band in the IR spectrum, typically in the range of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dihydroindene ring would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would produce a set of bands in the 1450-1600 cm⁻¹ region.

The table below presents a hypothetical set of predicted principal vibrational modes for this compound based on typical frequency ranges for its functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong | Medium |

| C=O Stretch (Acetyl) | ~1685 | Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| CH₂ Scissoring | ~1465 | Medium | Medium |

| CH₃ Bending | ~1360 | Medium | Medium |

| Aromatic C-H In-plane Bend | 1300-1000 | Medium-Strong | Weak |

| Aromatic C-H Out-of-plane Bend | 900-675 | Strong | Weak |

Computational NMR Chemical Shift Prediction

Computational prediction of ¹H and ¹³C NMR spectra would involve geometry optimization of the molecule followed by the GIAO calculation of nuclear shielding constants. These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The ¹H NMR spectrum would show distinct signals for the aromatic protons, the aliphatic protons of the dihydroindene ring, and the methyl protons of the acetyl group. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with their exact shifts and splitting patterns depending on the substitution pattern. The aliphatic protons on the five-membered ring would likely appear as multiplets in the range of 2.0-3.5 ppm. The methyl protons of the acetyl group would be expected to produce a singlet at around 2.5 ppm.

The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the acetyl group in the highly deshielded region (around 200 ppm). The aromatic carbons would resonate in the 120-150 ppm range, while the aliphatic carbons of the dihydroindene ring would appear in the upfield region (20-40 ppm). The methyl carbon of the acetyl group would be expected around 25-30 ppm.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2-7.8 | m |

| Aliphatic-CH₂ (Indene Ring) | 2.8-3.2 | m |

| Aliphatic-CH₂ (Indene Ring) | 2.0-2.4 | m |

| Acetyl-CH₃ | ~2.6 | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Acetyl) | ~200 |

| Aromatic-C (Substituted) | 135-145 |

| Aromatic-CH | 125-130 |

| Aliphatic-CH₂ (Indene Ring) | 30-35 |

| Aliphatic-CH₂ (Indene Ring) | 20-25 |

| Acetyl-CH₃ | ~27 |

V. Structure Activity Relationship Sar Studies in Medicinal Chemistry

Design Principles for Bioactive Analogs of 1-(2,3-Dihydro-1H-inden-4-yl)ethanone

The design of bioactive analogs of this compound is often guided by established medicinal chemistry principles, including scaffold hopping, isosteric replacement, and the hybridization of pharmacophores from known active compounds. rsc.orgtudublin.ie The indanone core is considered a "privileged structure," as it is found in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. researchgate.nettudublin.ie

A common strategy involves the derivatization at the C2 position of the indanone ring, often through Claisen-Schmidt condensation with various aldehydes to create 2-benzylidene-1-indanone (B110557) derivatives. nih.gov This approach introduces a rigid α,β-unsaturated ketone system, analogous to chalcones, which is a well-known pharmacophore. rsc.orgrsc.org The design rationale often aims to mimic the structure of natural products or existing drugs. For instance, considering the structural similarities between chalcones and 1-indanones, researchers have designed and synthesized novel derivatives to explore new therapeutic potentials. nih.gov Another principle is the creation of hybrid molecules by combining the indanone scaffold with fragments of other known drugs, such as Donepezil or Tamoxifen, to enhance or confer new activities. tudublin.ietudublin.iersc.org

Key design principles include:

Introduction of an Arylidene Group: Attaching an arylidene (benzylidene) group at the C2 position creates a planar, conjugated system that can be readily modified. The electronic properties of the substituents on this aryl ring are crucial for modulating activity. nih.govrsc.org

Modification of the Indanone Core: Introducing substituents, such as hydroxyl or alkoxy groups, on the fused benzene (B151609) ring of the indanone structure can significantly influence bioactivity. nih.govscienceopen.com For example, a hydroxyl group at the C-6 position has been explored to improve the pharmacological profile of 2-benzylidene-1-indanone derivatives. nih.gov

Linker Modification: In analogs where a functional group is tethered to the indanone ring, the nature and length of the linker are critical. For instance, in designing acetylcholinesterase (AChE) inhibitors based on the indanone scaffold, linking a piperidine (B6355638) group via a two-carbon spacer resulted in highly potent compounds. researchgate.net

These principles are often guided by computational approaches, such as pharmacophore modeling, to rationally design new series of antagonists or inhibitors for specific targets like the α1-adrenoceptor. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives of this compound is highly sensitive to the nature and position of substituents on both the indanone nucleus and any appended aryl rings. SAR studies have systematically explored these effects to optimize potency and selectivity.

Substituents on the Arylidene Ring (at C2): In the case of 2-benzylidene-1-indanone derivatives investigated for anti-inflammatory activity, the substitution pattern on the benzylidene moiety is critical.

Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the presence and position of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the benzylidene ring can significantly alter anti-inflammatory properties. scienceopen.com For instance, the introduction of 3',4'-dihydroxy groups led to a significant increase in IL-6 inhibitory profile. scienceopen.com Conversely, compounds with electron-withdrawing substituents generally exhibit weak or no activity. scienceopen.com In another study on antimicrobial aurone (B1235358) and indanone derivatives, the introduction of electron-withdrawing groups was found to be beneficial to the activity. nih.gov

Steric Effects: The size of substituents can also play a role. Increasing the size of an alkoxy group at the C-4' position from methoxy to ethoxy resulted in a significant decrease in both IL-6 and TNF-α inhibition, suggesting that larger groups may not be well-tolerated for this specific activity. scienceopen.com

Positional Isomerism: The position of substituents is crucial. A methoxy group at the 3' position was found to be preferred for TNF-α inhibitory activity compared to other positions. scienceopen.com However, the introduction of di- or trimethoxy groups on the benzylidene ring often leads to a dramatic decrease in activity. scienceopen.com

Substituents on the Indanone Ring: Modifications to the fused benzene ring of the indanone core also have a profound impact.

Hydroxylation: Introducing a hydroxyl group at the C-6 position of the indanone ring is a key modification in the design of anti-inflammatory agents. nih.gov

Alkoxy Groups: The presence of methoxy groups on the indanone ring, as seen in the core structure of the Alzheimer's drug Donepezil, is important for its acetylcholinesterase inhibitory activity. researchgate.net

Piperidinyl Ethoxy Group: The introduction of a piperidinyl ethoxy substituent at the 6-position of certain indanone derivatives was shown to increase potency against acetylcholinesterase, but only in the presence of a double bond at the C2 position. rsc.org

The following table summarizes the impact of various substituents on the anti-inflammatory activity of 2-benzylidene-1-indanone analogs.

| Compound Series | Substituent Modification | Position | Observed Impact on Anti-inflammatory Activity | Reference |

|---|---|---|---|---|

| 2-Benzylidene-1-indanones | Methoxy to Ethoxy | C-4' of benzylidene | Decreased IL-6 and TNF-α inhibition | scienceopen.com |

| 2-Benzylidene-1-indanones | Introduction of 3',4'-dihydroxy | Benzylidene ring | Significant gain in IL-6 inhibition | scienceopen.com |

| 2-Benzylidene-1-indanones | Methylation of 3'-hydroxy to 3'-methoxy | Benzylidene ring | ~1.8-fold increase in TNF-α activity, equipotent for IL-6 | scienceopen.com |

| 2-Benzylidene-1-indanones | Introduction of di- or trimethoxy groups | Benzylidene ring | Dramatic decrease in IL-6 and TNF-α inhibition | scienceopen.com |

| 2-Benzylidene-1-indanones | Electron-withdrawing groups | Benzylidene ring | Very weak or no activity | scienceopen.com |

Stereochemical Considerations in Indanones and Derivatives

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. In the context of indanone derivatives, the presence of stereocenters necessitates careful consideration of their three-dimensional arrangement.

For analogs of this compound, a chiral center can be introduced at various positions, for example, at the C-3 position of the indanone ring. A study on the individual stereoisomers of 3-[methyl(1,2,3-tetrahydro-2-naphthalenyl)amino]-1-indanone demonstrated the profound impact of stereochemistry on biological function. nih.gov Each of the four prepared stereoisomers was evaluated for its ability to prevent mediator release from mast cells. The results showed that the biological activity was highly dependent on the specific stereochemistry of the isomer. nih.gov One particular stereoisomer was found to be the most active in vivo, exhibiting superior activity to the reference drug disodium (B8443419) cromoglycate. nih.gov

This highlights a crucial principle in the drug design of indanone derivatives:

Enantioselectivity: The interaction with the biological target is often stereospecific. One enantiomer or diastereomer may fit into the binding site much more effectively than others, leading to significant differences in potency.

Synthetic Strategy: The synthesis of chiral indanones often requires asymmetric synthesis methods to obtain enantiomerically pure compounds. For example, rhodium-catalyzed asymmetric cyclization has been used to synthesize chiral 3-aryl-1-indanones in high yields and enantiomeric excess. beilstein-journals.org

Therefore, for any indanone derivative possessing one or more chiral centers, the separation and individual biological evaluation of each stereoisomer are essential steps in the SAR analysis to identify the most active and potentially safest candidate for further development.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly valuable when the 3D structure of the biological target is unknown. For derivatives of this compound, pharmacophore models have been instrumental in guiding the rational design of new, potent analogs.

One successful application involved the design of novel 1-indanone (B140024) α1-adrenoceptor antagonists. nih.gov Based on a 3D-pharmacophore model, a new series of compounds was designed and synthesized. Subsequent in vitro assays confirmed that several of these rationally designed compounds exhibited antagonistic activities similar to or better than the positive control, prazosin. nih.gov This demonstrates the predictive power of pharmacophore modeling in identifying key structural motifs for biological activity.

The process typically involves:

Feature Identification: Identifying common chemical features in a set of known active molecules, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Model Generation: Aligning the active molecules and generating a 3D model that represents the spatial arrangement of these essential features.

Database Screening/Virtual Screening: Using the generated pharmacophore model as a 3D query to search chemical databases for new molecules that fit the model.

Lead Optimization: Guiding the modification of existing lead compounds to better fit the pharmacophore model, thereby enhancing their activity.

By understanding the key pharmacophoric features of indanone derivatives, chemists can focus their synthetic efforts on molecules that are more likely to be biologically active, saving time and resources in the drug discovery process. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scispace.com This method quantifies the SAR by correlating variations in activity with changes in molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

For indanone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for potent biological activity, particularly as acetylcholinesterase (AChE) inhibitors. nih.gov

CoMFA and CoMSIA: These methods build 3D-QSAR models by correlating the biological activity of a set of aligned molecules with their steric and electrostatic fields (in CoMFA) or with additional fields like hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). nih.gov A study on 2-substituted 1-indanone derivatives as AChE inhibitors generated highly reliable and predictive CoMFA and CoMSIA models. nih.gov

Contour Maps: The results of these analyses are often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to either increase or decrease biological activity. For example, the contour maps from the AChE inhibitor study indicated that binding affinity could be enhanced by replacing a small protonated nitrogen moiety with a more hydrophobic and bulky group that has a high partial positive charge. nih.gov

Predictive Power: A key aspect of QSAR is its ability to predict the activity of new, unsynthesized compounds. scispace.com The statistical robustness of a QSAR model is assessed through various validation metrics, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A successful QSAR model can significantly guide the design of new analogs with improved potency. acs.org

The table below presents key statistical parameters from a 3D-QSAR study on 2-substituted 1-indanone derivatives, illustrating the robustness of the generated models.

| QSAR Model | Cross-validated Coefficient (q²) | Non-cross-validated Coefficient (r²) | Predictive Utility | Reference |

|---|---|---|---|---|

| CoMFA | 0.784 | 0.974 | High predictive capability for AChE inhibition | nih.gov |

| CoMSIA | 0.736 | 0.947 | High predictive capability for AChE inhibition | nih.gov |

Chemoinformatic and Machine Learning Approaches in SAR

The fields of chemoinformatics and machine learning (ML) are increasingly being integrated into drug discovery to analyze large datasets and build predictive models for SAR. mdpi.com These data-driven approaches can uncover complex, non-linear relationships between chemical structures and biological activities that may not be apparent from traditional QSAR models. frontiersin.org

While specific machine learning studies focused solely on this compound are not extensively documented, the principles are broadly applicable to this class of compounds. The unique non-linear capabilities of machine learning can reveal significant potential in SAR processing and application. mdpi.com

Applications of these advanced computational methods in the context of indanone SAR include:

Target Prediction: Using the structure of an indanone derivative to predict its likely biological targets from a large panel of proteins.

Virtual Screening: Employing ML models trained on known active and inactive compounds to rapidly screen large virtual libraries of indanone analogs, prioritizing a smaller, more promising set for synthesis and testing.

ADMET Prediction: Building models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new indanone derivatives early in the design phase. For instance, ADMET predictions for a series of aurone and indanone derivatives showed that most of the compounds had good pharmacokinetic profiles and high safety profiles. nih.gov

De Novo Design: Using generative ML models to design entirely new indanone-based structures that are optimized for predicted activity and desirable physicochemical properties.

As the volume of publicly available bioactivity data grows, machine learning is set to play an even more significant role in accelerating the design-synthesize-test-analyze cycle for indanone derivatives, ultimately diminishing the workload of medicinal chemists and enhancing the value of SAR data. mdpi.com

Vi. Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition and Receptor Modulation Studies

The ability of indanone derivatives to modulate the activity of critical enzymes and receptors is a cornerstone of their therapeutic potential. These compounds have been investigated as inhibitors of several key enzymes implicated in major diseases.

Tyrosine kinases are crucial enzymes that regulate cell proliferation, differentiation, and survival. mdpi.com Their aberrant activity is often linked to cancer, making them a prime target for drug development. nih.gov Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are specific types of tyrosine kinases that play a vital role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govdrugs.com

Research into related indanone structures, such as indolinones, has identified their potential as inhibitors of these key receptors. nih.gov These compounds are designed to interfere with the signaling pathways that promote angiogenesis, thereby offering a potential strategy for cancer treatment. nih.gov For example, certain indolinones have been characterized that differentially block the activity of VEGFR-3, which is primarily involved in lymphangiogenesis, over VEGFR-2, a key regulator of blood vessel formation. nih.gov A variety of small-molecule inhibitors targeting VEGFR and PDGFR have been developed, demonstrating the therapeutic tractability of this approach. selleckchem.com

Table 1: Examples of Tyrosine Kinase Inhibitors Targeting VEGFR and PDGFR

| Inhibitor Type | Target(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Indolinones | VEGFR-3, VEGFR-2 | Differentially block VEGF-C and VEGF-D-induced kinase activity. | nih.gov |

| Nintedanib | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β | Potent triple angiokinase inhibitor. | selleckchem.com |

| Telatinib | VEGFR2/3, c-Kit, PDGFRα | Potent inhibitor of multiple tyrosine kinases. | selleckchem.com |

The indanone scaffold is perhaps most famously associated with the treatment of Alzheimer's disease, largely due to the success of Donepezil, an indanone-derived drug. nih.gov Alzheimer's is a neurodegenerative disorder characterized by a decline in cognitive function, which is linked to reduced levels of the neurotransmitter acetylcholine. nih.gov Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the brain. nih.govwikipedia.org By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can help alleviate some of the cognitive symptoms of the disease. nih.govwikipedia.org

Inspired by Donepezil, numerous studies have focused on designing and synthesizing novel indanone derivatives as AChE inhibitors. researchgate.netacs.orgresearchgate.net Research has shown that various substituted indanones exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BChE), another enzyme that hydrolyzes acetylcholine. researchgate.netnih.gov For instance, certain synthesized indanone derivatives have shown inhibitory potencies (IC50 values) in the nanomolar to low micromolar range against AChE. researchgate.netresearchgate.net These multifunctional molecules are often designed to target other pathological factors in Alzheimer's disease as well, such as amyloid-beta aggregation. researchgate.netnih.gov

Table 2: AChE Inhibitory Activity of Selected Indanone Derivatives

| Compound Series | Target Enzyme(s) | IC50 Range | Key Findings | Reference |

|---|---|---|---|---|

| Indanone derivatives with aminopropoxy benzyl/benzylidene moieties | AChE, BChE | AChE: 0.12 to 11.92 µM; BChE: 0.04 to 24.36 µM | Designed based on the structure of Donepezil. | researchgate.net |

| Novel designed indanone derivatives | AChE | IC50 values in the nanomolar range | Compounds 9 (IC50 = 14.8 nM) and 14 (IC50 = 18.6 nM) showed activity similar to Donepezil. | researchgate.netnih.gov |

The versatility of the indanone structure allows it to interact with a range of other biological targets beyond kinases and cholinesterases. nih.gov This multi-target capability is particularly valuable in addressing complex diseases with multifaceted pathologies.

In the context of neurodegenerative disorders, indanone derivatives have been investigated for their ability to modulate monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov These enzymes are involved in the metabolism of neurotransmitters like serotonin and dopamine, and their inhibition can be beneficial in conditions such as Parkinson's disease. nih.gov

Furthermore, research has explored the role of indanone derivatives as inhibitors of amyloid-beta (Aβ) self-assembly. researchgate.netnih.gov The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease. researchgate.net Certain indanone compounds have been shown to significantly inhibit this aggregation process and even promote the disassembly of pre-formed Aβ fibrils. researchgate.netnih.gov

More recently, derivatives of 1-(1H-indol-1-yl)ethanone, a related heterocyclic structure, have been identified as inhibitors of the CREB-binding protein (CBP) and its homolog EP300. nih.gov These proteins are involved in gene regulation and are considered therapeutic targets for castration-resistant prostate cancer. nih.gov

Antimicrobial Activity Investigations

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov The indanone scaffold has been explored for its potential antibacterial and antifungal properties. beilstein-journals.org

Indanone derivatives and related compounds have been evaluated for their activity against a spectrum of bacteria, including the Gram-positive Staphylococcus aureus (a common cause of skin and soft tissue infections) and the Gram-negative Escherichia coli (a frequent cause of gastrointestinal and urinary tract infections). nih.govmdpi.comnih.gov

Studies on various heterocyclic compounds containing structures related to indanone have demonstrated antibacterial potential. For example, novel pyrazole ethanone (B97240) oxime ester derivatives were synthesized and shown to strongly inhibit DNA gyrase in both S. aureus and E. coli, with IC50 values in the sub-microgram per milliliter range. nih.gov DNA gyrase is an essential bacterial enzyme, making it an excellent target for antibiotics. nih.gov Similarly, other research has focused on synthesizing indole-containing compounds that show potent activity against susceptible and resistant strains of S. aureus, including methicillin-resistant S. aureus (MRSA). nih.gov While specific data for 1-(2,3-Dihydro-1h-inden-4-yl)ethanone is limited, the broader class of related compounds shows promise in this area.

Table 3: Antibacterial Activity of Indanone-Related Compounds

| Compound Class | Bacterial Strain(s) | Target/Mechanism | Example Activity | Reference |

|---|---|---|---|---|

| Pyrazole ethanone oxime esters | S. aureus, E. coli | DNA Gyrase Inhibition | IC50 of 0.125-0.25 µg/mL | nih.gov |

| Indole-oxime ethers | S. aureus (including MRSA, VRSA) | Not specified | MIC of 2-4 µg/mL for resistant strains | nih.gov |

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing concern, especially in immunocompromised individuals. ijbpsa.comnih.gov The search for new antifungal agents has led to the investigation of various chemical scaffolds, including those related to indanone.

While direct studies on this compound are not prominent in the available literature, research on related structures provides insights. For instance, some indanone derivatives have been reported to possess antifungal activity. beilstein-journals.org Broader studies on phytochemicals have identified compounds that are effective against C. albicans and A. niger. ijbpsa.comnih.gov For example, certain natural compounds have demonstrated mild to moderate antifungal activity against these strains, with inhibition zones indicating their potential to curb fungal growth. nih.gov The development of synthetic compounds, such as novel 1,3,4-oxadiazoles, has also yielded agents effective against C. albicans, suggesting that heterocyclic compounds can be a fruitful area for the development of new antifungal drugs. frontiersin.org

Anticancer and Cytotoxicity Research

Derivatives of the indanone scaffold have been the subject of significant research in oncology, demonstrating cytotoxic effects against various cancer cell lines through diverse molecular mechanisms.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., HT-29, MCF-7)Laboratory studies have evaluated the cytotoxic potential of indanone-based compounds against human cancer cell lines. For instance, a series of thiazolyl hydrazone derivatives of 1-indanone (B140024) showed favorable anticancer activity against several colorectal cancer cell lines, with IC₅₀ values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM.nih.govnih.govOne specific derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), displayed a notable cytotoxic profile against p53 mutant colorectal cancer cells, including the HT-29 cell line.nih.govnih.gov

Other studies have also demonstrated the cytotoxicity of various compounds against both HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, which are standard models in cancer research. nih.govmdpi.com For example, the compound 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE), isolated from Phaleria macrocarpa, exhibited significant cytotoxic effects on both HT-29 and MCF-7 cells. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected Compounds Against HT-29 and MCF-7 Cancer Cell Lines

| Compound | Cell Line | Time Point | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 | 24h | 38.8 ± 1.64 | nih.gov |

| 48h | 17.2 ± 2.29 | nih.gov | ||

| 72h | 25.3 ± 0.99 | nih.gov | ||

| MCF-7 | 24h | 80.1 ± 2.3 | nih.gov | |

| 48h | 48.3 ± 1.43 | nih.gov | ||

| 72h | 25.0 ± 2.65 | nih.gov |

Molecular Mechanisms of Antineoplastic ActivityThe anticancer effects of indanone derivatives and related structures are underpinned by several molecular mechanisms. A primary mechanism is the induction of apoptosis, or programmed cell death, a crucial process for eliminating potentially harmful cells.mdpi.comStudies on the indanone derivative ITH-6 revealed that it induces apoptosis in colorectal cancer cells.nih.govnih.govThis pro-apoptotic activity is often confirmed by measuring the activation of key executioner proteins like caspase-3.nih.gov

In addition to apoptosis, cell cycle arrest is another common mechanism. The ITH-6 compound was found to arrest p53 mutant colorectal cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov Similarly, other compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. mdpi.com

Furthermore, the modulation of key signaling pathways is critical to the antineoplastic activity of these compounds. The indanone derivative ITH-6 was shown to inhibit the expression of NF-κB p65 and the anti-apoptotic protein Bcl-2, demonstrating its influence on crucial cell survival pathways. nih.govnih.gov The prevalent mechanisms for some antineoplastic agents include intercalation into DNA and the inhibition of topoisomerase II activity. upol.cz

Anti-inflammatory Pathway Modulations

Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory pathways, a key process in many chronic diseases.

Inhibition of Pro-Inflammatory Cytokines and EnzymesResearch has shown that various natural and synthetic compounds can suppress the production of pro-inflammatory cytokines, which are signaling molecules that mediate inflammation. For example, certain plant-derived extracts have been found to inhibit the production of interleukin-6 (IL-6) in macrophage cells stimulated by lipopolysaccharide (LPS).nih.govManumycin-type polyketides have demonstrated a concentration-dependent inhibition of IL-1β and Tumor Necrosis Factor (TNF) expression.nih.gov

In addition to cytokines, the inhibition of pro-inflammatory enzymes is a key anti-inflammatory strategy. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical in the synthesis of prostaglandins, which are mediators of inflammation. researchgate.net Similarly, lipoxygenase (LOX) enzymes are involved in producing leukotrienes, another class of inflammatory mediators. researchgate.net Studies on indole derivatives, which share structural similarities with indanone compounds, have explored their potential as COX-2 inhibitors. researchgate.net A phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was found to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated macrophages. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activity Studies

The investigation of compounds for activity within the central nervous system is a significant area of pharmaceutical research. While direct studies on the neuropharmacological profile of this compound are limited in the available literature, research on related polycyclic and heterocyclic structures suggests that this class of molecules could possess CNS activity.

Various derivatives of compounds with core structures like pyran and isatin have been synthesized and evaluated for CNS effects, including anticonvulsant and sedative activities. semanticscholar.orgnih.gov The rigid scaffold of such polycyclic compounds can be advantageous for designing drugs that can cross the blood-brain barrier, a major challenge in developing CNS-active therapies. nih.gov For example, benzofuran derivatives have been studied for their protective effects in the CNS. researchgate.net Additionally, some drugs initially developed for CNS disorders have been found to exhibit potent anti-cancer activities, highlighting the potential for cross-pharmacology. nih.govmdpi.com

Investigation of CNS-Related Biological Activities for Indane Scaffolds

The indane scaffold is a key component in several CNS-active drugs. For instance, rasagiline, used in the management of Parkinson's disease, features a substituted indane core. Research has explored the versatility of the indane nucleus in developing agents with diverse neurological activities. Studies have shown that modifications to the indane ring system can lead to compounds with potential applications as antidepressants and cognitive enhancers.

The structural rigidity of the indane scaffold allows for precise orientation of functional groups, enabling specific interactions with CNS receptors and enzymes. The exploration of various derivatives has been a focal point of research aiming to develop novel therapeutic agents for neurological disorders.

Anesthetic and Analgesic Properties (for related compounds)